4-[5-Chloro-2-(1-cyclopentylpiperidin-4-yl)oxybenzoyl]piperazin-2-one
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Overview
Description
4-[5-Chloro-2-(1-cyclopentylpiperidin-4-yl)oxybenzoyl]piperazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzoyl group, which is further substituted with a chlorinated phenyl ring and a cyclopentylpiperidine moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[5-Chloro-2-(1-cyclopentylpiperidin-4-yl)oxybenzoyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products
Scientific Research Applications
4-[5-Chloro-2-(1-cyclopentylpiperidin-4-yl)oxybenzoyl]piperazin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[5-Chloro-2-(1-cyclopentylpiperidin-4-yl)oxybenzoyl]piperazin-2-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). For example, it has been shown to act as an agonist for GPR119, a receptor involved in glucose-dependent insulin release and incretin hormone secretion . This dual mechanism of action makes it a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound shares structural similarities with 4-[5-Chloro-2-(1-cyclopentylpiperidin-4-yl)oxybenzoyl]piperazin-2-one and is also studied for its potential therapeutic effects.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a piperazine ring with a chlorinated phenyl ring and a cyclopentylpiperidine moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
4-[5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxybenzoyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O3/c22-15-5-6-19(18(13-15)21(27)25-12-9-23-20(26)14-25)28-17-7-10-24(11-8-17)16-3-1-2-4-16/h5-6,13,16-17H,1-4,7-12,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUSPKOPALGGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)OC3=C(C=C(C=C3)Cl)C(=O)N4CCNC(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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